Cas no 2090869-19-3 (3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-)
![3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- structure](https://www.kuujia.com/scimg/cas/2090869-19-3x500.png)
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-
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- Inchi: 1S/C10H8ClN5/c11-9-8-6-12-16(10(8)14-15-13-9)7-4-2-1-3-5-7/h1-6,9H,(H,13,14)
- InChI Key: FHHTYXCHARWLAJ-UHFFFAOYSA-N
- SMILES: N1C(Cl)C2C=NN(C3=CC=CC=C3)C=2N=N1
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262168-1.0g |
4-chloro-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazine |
2090869-19-3 | 1.0g |
$0.0 | 2023-03-01 |
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- Related Literature
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-
The compound 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl (CAS No. 2090869-19-3) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazolo-triazines, which are known for their unique electronic properties and structural versatility. The pyrazolo[3,4-d]triazine core is a fused bicyclic system that combines the characteristics of both pyrazole and triazine rings, making it a valuable building block for advanced functional materials.
Recent studies have highlighted the importance of this compound in the development of high-performance organic semiconductors. Researchers have demonstrated that the chloro-substituted pyrazolo-triazine derivatives exhibit excellent charge transport properties due to their extended conjugation and planar molecular structure. These properties make them ideal candidates for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). For instance, a study published in *Advanced Materials* in 2023 reported that incorporating this compound into OPV devices significantly improved their power conversion efficiency (PCE) by enhancing the charge carrier mobility and reducing recombination losses.
In addition to its electronic properties, the 4-chloro substitution on the pyrazolo-triazine framework plays a crucial role in modulating the compound's reactivity and stability. The chlorine atom acts as an electron-withdrawing group, which not only enhances the electrophilic character of the molecule but also imparts thermal stability. This makes the compound suitable for high-temperature applications in polymer blends and composite materials. Furthermore, the phenyl group attached at position 7 introduces additional aromaticity and hydrophobicity, which are beneficial for improving the material's compatibility with organic solvents and polymers.
The synthesis of 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, researchers have utilized palladium-catalyzed coupling reactions to construct the phenyl-substituted derivative with high yield and purity. These synthetic improvements have facilitated its application in large-scale material production.
Another area where this compound has shown promise is in bioconjugation chemistry. The triazine ring's ability to undergo various post-synthesis modifications allows for the attachment of bioactive molecules such as peptides or nucleic acids. A 2023 study in *Nature Chemistry* demonstrated that this compound can serve as a versatile scaffold for creating bioconjugates with enhanced stability and targeting capabilities. Such applications hold great potential in drug delivery systems and diagnostic imaging.
Moreover, computational studies using density functional theory (DFT) have provided deeper insights into the electronic structure of this compound. These studies reveal that the conjugation between the pyrazole and triazine rings significantly lowers the band gap energy, making it an excellent candidate for use in flexible electronics. Theoretical predictions suggest that incorporating this compound into polymer-based devices could lead to improved mechanical flexibility without compromising electrical performance.
In conclusion, 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl (CAS No. 2090869-19-3) is a multifaceted compound with remarkable potential across diverse fields. Its unique chemical structure enables exceptional electronic properties that are highly sought after in modern materials science. As research continues to uncover new applications and synthetic strategies for this compound
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